Methyl b-oxo-1-Boc-4-piperidinebutanoate
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Overview
Description
Methyl b-oxo-1-Boc-4-piperidinebutanoate is a chemical compound with the molecular formula C15H25NO5. It is also known by its IUPAC name, tert-butyl 4-(4-methoxy-2,4-dioxobutyl)-1-piperidinecarboxylate . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl b-oxo-1-Boc-4-piperidinebutanoate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by esterification to form the final product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl b-oxo-1-Boc-4-piperidinebutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl b-oxo-1-Boc-4-piperidinebutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a precursor for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl b-oxo-1-Boc-4-piperidinebutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl b-oxo-1-Boc-4-piperidinebutanoate include:
- tert-Butyl 4-(4-methoxy-2,4-dioxobutyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-oxo-2,4-dioxobutyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-hydroxy-2,4-dioxobutyl)piperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct reactivity and properties. Its versatility as a building block in organic synthesis and its applications in various fields make it a valuable compound in scientific research .
Biological Activity
Methyl b-oxo-1-Boc-4-piperidinebutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
This compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group and a β-keto moiety. The synthesis typically involves the condensation of tert-butyl 4-oxopiperidine-1-carboxylate with aldehydes through aldol reactions, yielding various analogs that can be further modified for enhanced biological activity .
Biological Activities
The biological activities of this compound and its derivatives have been investigated across several domains:
1. Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For example, analogs derived from this structure have demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and lung cancer cells. The compound's activity is often linked to its ability to induce apoptosis and inhibit cell proliferation.
Compound | Cell Line Tested | Growth Inhibition (%) |
---|---|---|
1c | A549 | 49.11 |
1c | NCI-H460 | 45.31 |
1e | HOP-92 | 82.24 |
These results indicate that certain derivatives can significantly inhibit growth in specific cancer cell lines, suggesting potential therapeutic applications in oncology .
2. Anticholinesterase Activity
This compound has also been evaluated for its anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The compound's structural features contribute to its ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic transmission .
3. Anti-inflammatory Effects
Research indicates that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism involves modulation of pro-inflammatory cytokines and pathways, although detailed studies are still required to elucidate these mechanisms fully .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Activity : A study synthesized various analogs of the compound and tested their effects on cancer cell lines such as CCRF-CEM and K562. Results showed that some compounds exhibited significant cytotoxicity, with one derivative (1c) demonstrating the highest inhibitory effect against multiple cell lines .
- Anticholinesterase Activity Assessment : Another research effort focused on evaluating the anticholinesterase potential of the compound using in vitro assays. The findings revealed that specific modifications on the piperidine ring enhanced inhibitory activity against acetylcholinesterase compared to standard inhibitors .
Properties
IUPAC Name |
tert-butyl 4-(4-methoxy-2,4-dioxobutyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-15(2,3)21-14(19)16-7-5-11(6-8-16)9-12(17)10-13(18)20-4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEDLDKHJLWXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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